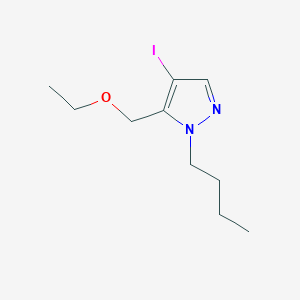

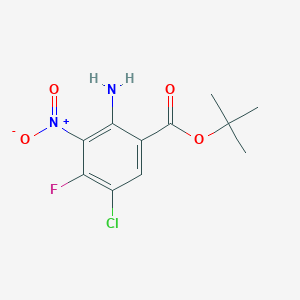

![molecular formula C20H19N5O B2502709 4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile CAS No. 1797287-89-8](/img/structure/B2502709.png)

4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

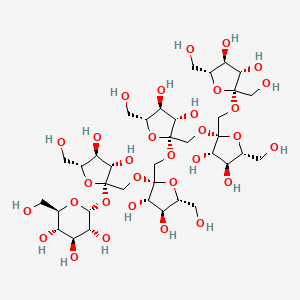

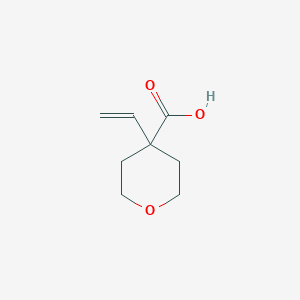

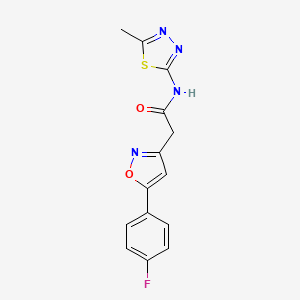

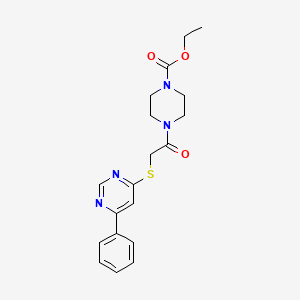

The compound 4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile is a heterocyclic compound that appears to be structurally related to various pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin derivatives. These derivatives are of significant interest due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves novel one-pot methods or palladium-catalyzed coupling reactions. For instance, a one-pot synthesis method has been reported for the preparation of spiro[pyrazolo[4,3-d]pyrimidin]-7'(1'H)-ones, which could be structurally related to the compound . Additionally, palladium-catalyzed C-C coupling reactions have been utilized in the synthesis of pyrazolo[3,4-d]pyrimidine analogues, which may share synthetic pathways with the target compound .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds similar to the target compound has been characterized using various spectroscopic techniques such as FT-IR, NMR, and Mass spectroscopy, as well as single-crystal X-ray diffraction methods . The molecular geometry of these compounds can be optimized using density functional theory (DFT) to obtain geometric parameters, vibrational wavenumbers, and chemical shifts .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the potential for various substitutions and functional group transformations. For example, the synthesis of pyrazolo[3,4-d]pyrimidine nucleosides involves glycosylation reactions and subsequent functional group transformations to yield novel derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like the one can be explored through experimental measurements and theoretical calculations. These studies may include the analysis of molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties . Such properties are crucial for understanding the interaction of these molecules with biological targets and their potential applications in drug design.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Heterocyclic Systems

Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate, a compound related to 4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile, has been used in the preparation of various heterocyclic systems. This includes derivatives of pyrido[1,2-a]pyrimidin-4-ones, pyrimido[1,2-b]pyridazin-4-ones, and others (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Synthesis of Pyrazolopyrimidines Derivatives

Novel series of pyrazolopyrimidines derivatives, which are structurally related, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Biological and Medicinal Research

Anticancer Activity Studies

Synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, related to 4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile, have been conducted to explore their potential as anticancer agents. These compounds have shown promising results in cytotoxic and 5-lipoxygenase inhibition activities, indicating their potential in cancer treatment research (Rahmouni et al., 2016).

Antimicrobial Properties

Compounds structurally related to 4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile have been studied for their antimicrobial properties. These studies help in identifying new therapeutic agents against various microbial infections (El-Gohary, Ibrahim, & Farouk, 2021).

Propiedades

IUPAC Name |

4-[3-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-3-oxopropyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O/c1-14-10-19-22-12-17-13-24(9-8-18(17)25(19)23-14)20(26)7-6-15-2-4-16(11-21)5-3-15/h2-5,10,12H,6-9,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVLFZCPEDIQPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C3=C(CN(CC3)C(=O)CCC4=CC=C(C=C4)C#N)C=NC2=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

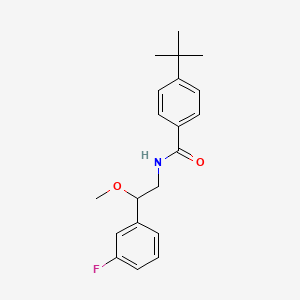

![(E)-3-(4-fluorophenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile](/img/structure/B2502632.png)

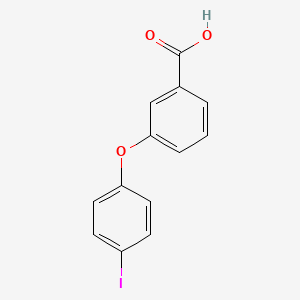

![2-Chloro-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B2502637.png)

![N~3~-(4-chlorobenzyl)-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2502648.png)